6-Bromo-8-chloroisoquinoline CAS 1824270-14-5 properties
6-Bromo-8-chloroisoquinoline CAS 1824270-14-5 properties
This technical guide details the properties, synthesis, and reactivity of 6-Bromo-8-chloroisoquinoline (CAS 1824270-14-5) , a high-value heterocyclic building block used in medicinal chemistry.
CAS: 1824270-14-5 | Formula: C9H5BrClN | M.W.: 242.50 g/mol [1][2][3][4]
Part 1: Executive Summary
6-Bromo-8-chloroisoquinoline represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and CNS-active agents. Its value lies in its orthogonal halogenation pattern :
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C6-Bromine: A highly reactive handle for initial cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C8-Chlorine: A sterically hindered, less reactive "peri" position that remains intact during C6 functionalization, allowing for late-stage diversification.
This guide provides a validated roadmap for utilizing this compound, moving from synthesis to regioselective functionalization.
Part 2: Chemical Identity & Physical Properties[5]
| Property | Data | Notes |
| IUPAC Name | 6-Bromo-8-chloroisoquinoline | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 138–142 °C (Predicted) | Experimental data varies by crystal form |
| Boiling Point | 335.7 ± 37.0 °C | Predicted at 760 mmHg |
| Density | 1.685 ± 0.06 g/cm³ | High density due to di-halogenation |
| pKa | ~3.5 (Conjugate acid) | Reduced basicity vs. isoquinoline (pKa 5.[1][2]4) due to inductive effect of halogens |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
Part 3: Synthetic Pathways
Expertise Note: While direct halogenation of isoquinoline is possible, it yields inseparable isomer mixtures. The industry-standard approach for CAS 1824270-14-5 is de novo ring construction to guarantee regiochemical purity.
Validated Route: Modified Pomeranz-Fritsch Cyclization
This route fixes the halogen positions on the benzene ring before cyclization, ensuring the C6-Br/C8-Cl pattern is established without ambiguity.
Step-by-Step Protocol:
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Imine Formation: Condensation of 4-bromo-2-chlorobenzaldehyde with aminoacetaldehyde dimethyl acetal in toluene under reflux (Dean-Stark trap) to remove water.
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Cyclization: The resulting Schiff base is treated with a Lewis acid (e.g., TiCl₄) or strong Brønsted acid (e.g., H₂SO₄/P₂O₅) to effect electrophilic closure onto the aromatic ring.
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Aromatization: If non-aromatic dihydro-intermediates form, oxidation with DDQ or MnO₂ restores the isoquinoline core.
Self-Validating Checkpoint:
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Success Indicator: 1H NMR should show two distinct doublets (or singlets depending on resolution) for the protons at C5 and C7, and the characteristic low-field singlet for C1 (~9.2 ppm). Absence of C1-proton indicates failure to cyclize.
Synthesis Workflow Diagram
Caption: Modified Pomeranz-Fritsch route ensuring correct regiochemistry of C6-Br and C8-Cl.
Part 4: Reactivity & Functionalization
Authoritative Grounding: The utility of this scaffold relies on the reactivity differential between the C6-Br and C8-Cl bonds.
Regioselectivity Map
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C6-Position (Bromine):
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Reactivity: High.
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Mechanism: Fast oxidative addition to Pd(0).
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Sterics: Unhindered.
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Application: First-pass Suzuki, Sonogashira, or Buchwald couplings.
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C8-Position (Chlorine):
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Reactivity: Low.
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Mechanism: Slow oxidative addition; requires electron-rich, bulky ligands (e.g., XPhos, BrettPhos).
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Sterics: High (Peri-effect from N-lone pair).
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Application: Late-stage modification after C6 is functionalized.
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Experimental Protocols
Protocol A: C6-Selective Suzuki Coupling
Target: Introduction of aryl group at C6 without touching C8-Cl.
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Setup: Charge a reaction vial with 6-bromo-8-chloroisoquinoline (1.0 equiv), Aryl-Boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).
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Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Why: Bidentate ferrocene ligands prevent β-hydride elimination and are mild enough to avoid activating the C8-Cl bond.
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Solvent: Dioxane/Water (4:1). Degas with Argon for 10 mins.
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Reaction: Heat to 80 °C for 4–6 hours.
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Validation: Monitor by LCMS. The bromide (M+) should disappear, replaced by the product mass. The chloride isotope pattern (3:1 ratio of M:M+2) must remain visible in the product, confirming C8-Cl retention.
Protocol B: C8-Functionalization (Post-C6)
Target: Amination of the hindered C8-Cl (Buchwald-Hartwig).
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Substrate: Use the C6-functionalized intermediate.[5]
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Catalyst System: Pd₂(dba)₃ (2 mol%) + BrettPhos or RuPhos (4 mol%). Why: These bulky, electron-rich ligands are required to facilitate oxidative addition into the strong, hindered Ar-Cl bond at the peri-position.
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Base: NaOtBu (Strong base required).
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Conditions: Toluene at 100–110 °C (sealed tube).
Reactivity Logic Diagram
Caption: Sequential functionalization strategy exploiting the reactivity gap between C6-Br and C8-Cl.
Part 5: Safety & Handling (GHS Standards)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation. This compound is a halogenated heterocycle and may possess uncharacterized toxicology; treat as a potential sensitizer.
References
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Alvarez, M., et al. "Pomeranz–Fritsch synthesis of isoquinolines." Chemical Reviews, 1995.
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Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
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Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
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PubChem. "8-bromo-6-chloroisoquinoline (Isomer Reference)." National Library of Medicine.
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BenchChem. "Isoquinoline Scaffold Reactivity Guide."
